molecular formula C11H11FO3 B1473767 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid CAS No. 1257121-72-4

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid

Cat. No. B1473767
M. Wt: 210.2 g/mol
InChI Key: AXKYOFQRZLIHLR-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-methoxyphenylboronic acid” is a chemical compound used in laboratory settings . It has a molecular formula of C7H8BFO3 and a molecular weight of 169.95 g/mol .


Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-methoxyphenylboronic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 355.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Alzheimer's Disease Research

One notable application of compounds related to 2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid is in Alzheimer's disease research. For example, CHF5074, a γ‐secretase modulator structurally related to cyclopropanecarboxylic acids, has been evaluated for its effects on brain β‐amyloid pathology and spatial memory in mouse models of Alzheimer's disease. This research suggests potential therapeutic applications in modulating Alzheimer's disease pathology through the manipulation of β‐amyloid levels (Imbimbo et al., 2009).

PET Imaging Applications

Another research avenue explores the use of structurally related fluorinated compounds for Positron Emission Tomography (PET) imaging. For instance, studies on 18F-Mefway, a PET radioligand, compare its utility against 18F-FCWAY for the quantification of 5-HT1A receptors in humans. Such research underlines the role of fluorinated cyclopropanecarboxylic acid derivatives in advancing neuroimaging techniques and understanding neurological conditions (Choi et al., 2015).

Synthetic Chemistry and Drug Development

The synthetic utility of cyclopropanecarboxylic acid derivatives extends to the preparation of various biologically active molecules. For example, stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid showcases innovative approaches in creating fluorinated compounds with potential application in drug development and chemical biology (Shibue & Fukuda, 2014). Additionally, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated antimicrobial and antioxidant activities, suggesting their potential in medicinal chemistry applications (Raghavendra et al., 2016).

Antimicrobial Research

Research into N-ethoxyethylpiperidine derivatives incorporating cyclopropane and fluorophenyl fragments has revealed antimicrobial activity. This highlights the potential for cyclopropanecarboxylic acid derivatives in developing new antimicrobial agents (Issayeva et al., 2019).

Fluorescence Studies

Fluorinated cyclopropanecarboxylates are also explored in fluorescence studies, where their properties are utilized in designing fluorescent probes for sensing pH and metal cations. Such research indicates the versatility of fluorinated cyclopropanecarboxylic acid derivatives in creating sensitive and selective probes for biochemical and environmental analyses (Tanaka et al., 2001).

Safety And Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

(1S,2S)-2-(2-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKYOFQRZLIHLR-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2C[C@@H]2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-4-methoxyphenyl)-trans-cyclopropanecarboxylic acid

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